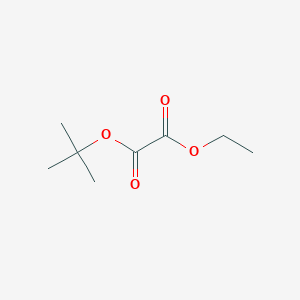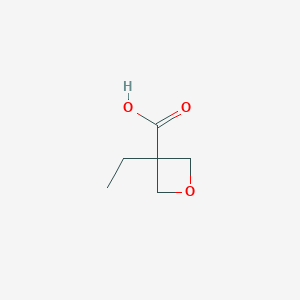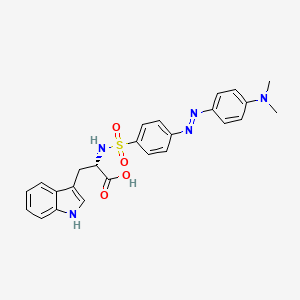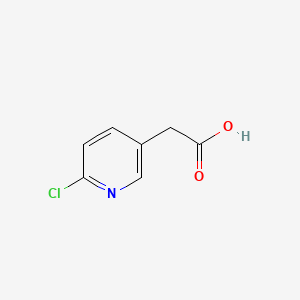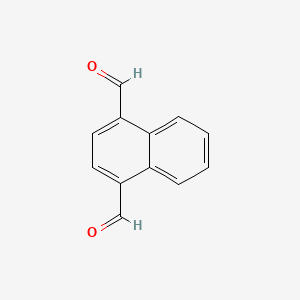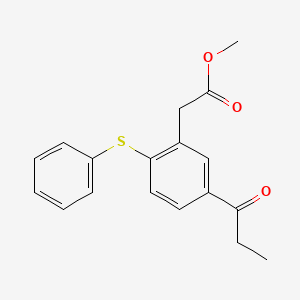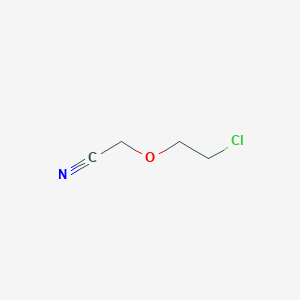![molecular formula C8H7NO B1590900 5H-Cyclopenta[c]pyridin-7(6H)-one CAS No. 51907-18-7](/img/structure/B1590900.png)
5H-Cyclopenta[c]pyridin-7(6H)-one
Overview
Description
5H-Cyclopenta[c]pyridin-7(6H)-one, also known as 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one, is a chemical compound with the CAS Number: 51907-18-7 . It has a molecular weight of 133.15 . The compound is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Pharmaceutical and Antimicrobial Research
5H-Cyclopenta[c]pyridin-7(6H)-one and its derivatives are prominently used in pharmaceutical research. They serve as key components in the synthesis of various pharmaceuticals, including bactericides and antimicrobials. This compound has garnered interest for its role in the production of fourth-generation Cefpirome, a cephalosporin antibiotic (Fu Chun, 2007).
Biological Activities and Synthesis Methods
The compound exhibits a range of biological activities, such as antiulcer and anticancer properties. Various synthesis methods have been reviewed, including thermal rearrangement and catalytic dehydration, which are crucial for its diverse applications (Chen Li-gong, 2004).
Multicomponent Synthesis for Heterocycles
Innovative methods like multicomponent condensation have been developed for the formation of this compound derivatives. This approach is vital for creating complex heterocyclic structures, which have extensive applications in chemical research (I. V. Dyachenko et al., 2020).
Green Chemistry Applications
There's a growing interest in environmentally friendly synthesis methods, as demonstrated by the manganese-catalyzed oxidation of related compounds in water. This approach aligns with the principles of green chemistry, focusing on high yield and chemoselectivity (Lanhui Ren et al., 2015).
Material Science and Polymer Chemistry
The compound has also found applications in material science, especially in the synthesis of highly branched unsaturated polyethylenes. This is achieved using imino-cyclopenta[b]pyridyl-nickel precatalysts, demonstrating its versatility in polymer chemistry (Youfu Zhang et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
5,6-dihydrocyclopenta[c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHRJUIZCMDUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569082 | |
| Record name | 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51907-18-7 | |
| Record name | 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
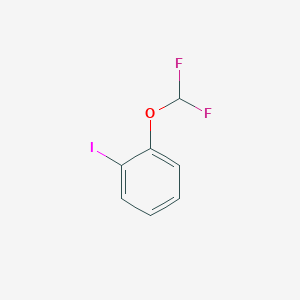
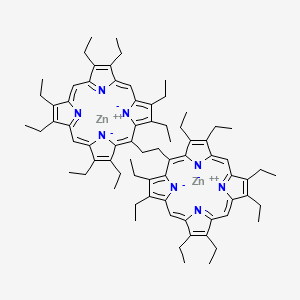

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)


